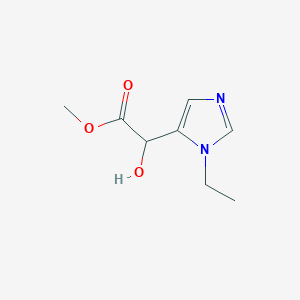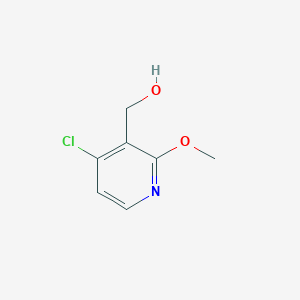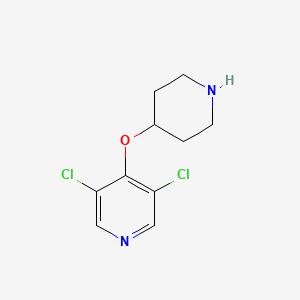
5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and are commonly found in many commercially available drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid typically involves the (3 + 2) cycloaddition reaction of nitrile oxides with alkynes. This reaction is often catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazoles, including this compound, often involve the use of microwave irradiation to accelerate the reaction. For instance, dry DMF (dimethylformamide) can be used as a solvent under microwave irradiation at 120°C for 1 hour .
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .
Aplicaciones Científicas De Investigación
5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid: Similar structure but with a methoxy group instead of a fluoro group.
3-(2-Methoxyphenyl)isoxazole-5-carboxylic Acid: Similar structure but with different substitution patterns on the isoxazole ring.
Uniqueness
5-(5-Fluoro-2-methoxyphenyl)isoxazole-3-carboxylic Acid is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to biological targets, while the methoxy group can modulate its solubility and pharmacokinetic properties .
Propiedades
Fórmula molecular |
C11H8FNO4 |
|---|---|
Peso molecular |
237.18 g/mol |
Nombre IUPAC |
5-(5-fluoro-2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8FNO4/c1-16-9-3-2-6(12)4-7(9)10-5-8(11(14)15)13-17-10/h2-5H,1H3,(H,14,15) |
Clave InChI |
JQNVEOMCDQUVKD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)F)C2=CC(=NO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)



![(1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B13595568.png)


![4-[2-(Oxiran-2-yl)ethyl]morpholine](/img/structure/B13595582.png)



